molecular formula C25H27ClN6O3 B10872097 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10872097
M. Wt: 495.0 g/mol
InChI Key: UTTCACZQVFSLIC-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base to form an intermediate. This intermediate is then reacted with 1,3-dimethylxanthine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the piperazine moiety can enhance selectivity and potency against tumor cells .
  • Anti-inflammatory Properties : The compound's structural features allow it to interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. In vitro studies have demonstrated its efficacy in reducing pro-inflammatory cytokines .

Biological Studies

The compound has been studied for its interactions with biological targets:

  • Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, docking studies suggest strong binding affinity to enzymes like acetylcholinesterase .
  • Receptor Binding : The compound's ability to bind to various receptors makes it a candidate for developing drugs targeting neurological disorders. Its interaction with serotonin receptors has been particularly noted .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis of New Derivatives : The functional groups present in the compound allow for further chemical modifications, leading to the creation of new derivatives with enhanced biological activity or novel properties .

Material Science

The compound's unique chemical structure has potential applications in developing new materials:

  • Polymer Chemistry : It can be utilized in synthesizing polymers with specific mechanical and thermal properties due to its ability to form cross-links through chemical reactions .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against breast and lung cancer cell lines. The derivatives were tested using MTT assays, revealing IC50 values in the micromolar range, indicating their potential as lead compounds for anticancer drug development .

Case Study 2: Enzyme Inhibition

Research involving this compound showed it effectively inhibited acetylcholinesterase activity in vitro. The study employed kinetic analysis and molecular docking techniques to elucidate the binding interactions at the active site of the enzyme, suggesting a competitive inhibition mechanism .

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 4-chlorobenzyl-7-methoxy-1,3-dimethylxanthine
  • 4-(4-methoxyphenyl)piperazine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative of purine that exhibits significant biological activity. Its unique structure, characterized by the presence of a chlorobenzyl group and a piperazine moiety, suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and as a ligand for serotonin receptors.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₁₈ClN₅O₂ and a molecular weight of approximately 367.82 g/mol. The structural features include:

  • Chlorobenzyl group at position 7
  • Piperazine ring at position 8
  • Methoxy group on the phenyl ring

These structural components contribute to its pharmacological properties and biological activities.

Serotonin Receptor Affinity

Research indicates that this compound exhibits affinity for multiple serotonin receptor subtypes, particularly the 5-HT_1A and 5-HT_2A receptors. This suggests its potential use in treating disorders related to serotonin dysregulation, such as depression and anxiety disorders.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess antimicrobial properties. For instance, related purine derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents.

Antitumor Potential

The compound has also been evaluated for its antitumor activity. Similar purine derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms involving apoptosis induction.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • A study assessed the cytotoxicity of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations.
    • Docking studies indicated strong binding affinities to target proteins involved in cancer progression.
  • Serotonin Receptor Binding Assays :
    • Binding assays demonstrated that the compound selectively binds to serotonin receptors with varying affinities, supporting its potential role as a therapeutic agent in psychiatric disorders.
  • Antimicrobial Testing :
    • The compound was tested against gram-positive and gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
7-(2-methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurineMethoxyethyl instead of chlorobenzylModerate affinity for serotonin receptors
7-butyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurineButyl group replacing chlorobenzylSimilar receptor interactions but varied potency
7-(2-hydroxypropyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurineHydroxypropyl substitutionDifferent pharmacological profile

Properties

Molecular Formula

C25H27ClN6O3

Molecular Weight

495.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H27ClN6O3/c1-28-22-21(23(33)29(2)25(28)34)32(16-17-6-4-5-7-20(17)26)24(27-22)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3

InChI Key

UTTCACZQVFSLIC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl

Origin of Product

United States

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